

Application Notes and Protocols for AU-24118 In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: AU-24118

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Abstract

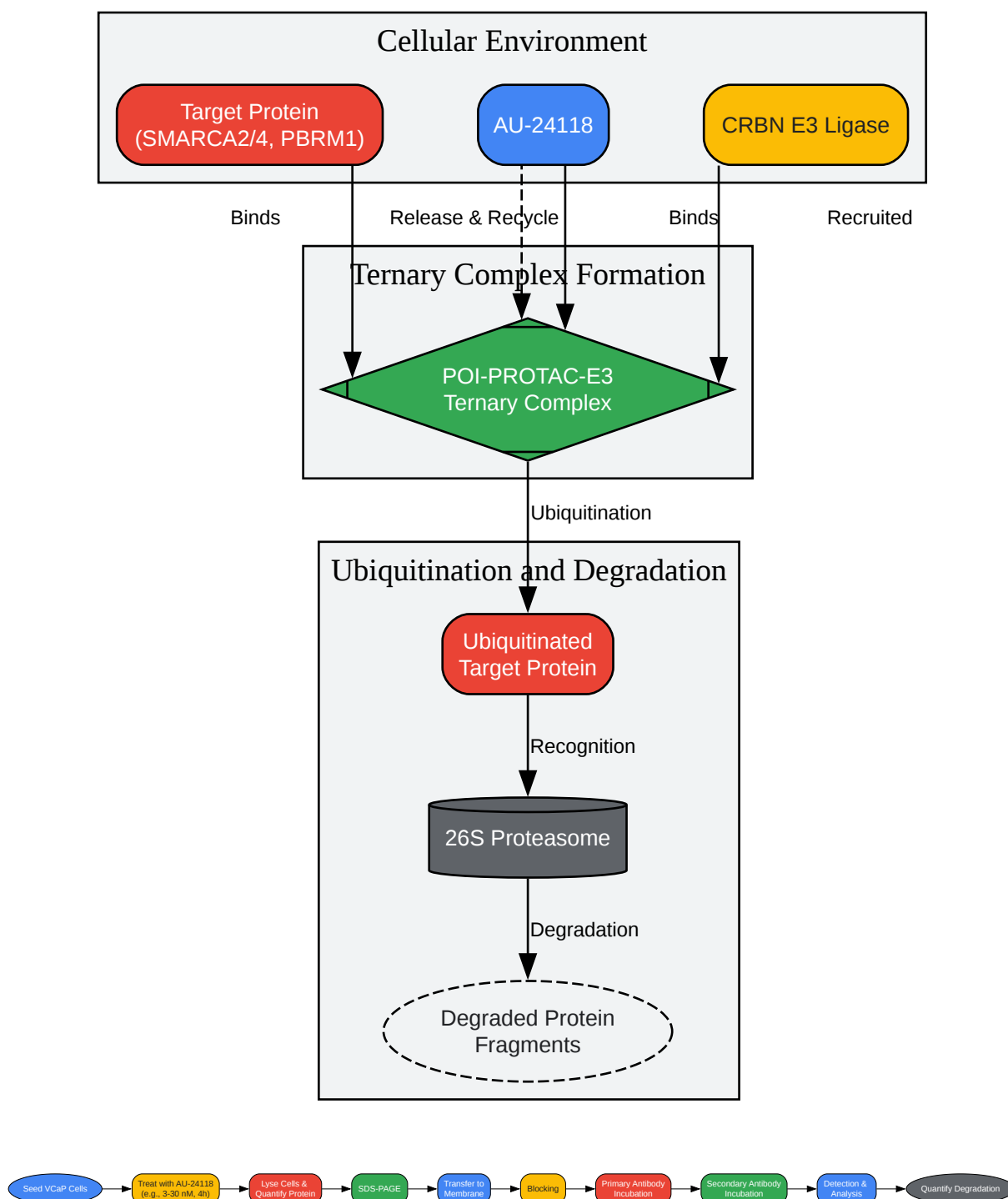
AU-24118 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3][4] This molecule functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3][5] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of **AU-24118**, focusing on its effects on protein degradation, cell viability, and target gene expression in the VCaP prostate cancer cell line.

Introduction

The mammalian switch/sucrose non-fermentable (mSWI/SNF) complex is a critical chromatin remodeler, and its dysregulation is implicated in various cancers. **AU-24118** represents a targeted protein degradation approach to selectively eliminate key components of this complex. As a heterobifunctional molecule, **AU-24118** consists of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 and another ligand that engages the CRBN E3 ligase.[1][3][5] This induced proximity leads to the ubiquitination and proteasomal degradation of the target proteins. The following protocols describe standard in vitro assays to quantify the degradation efficiency and functional consequences of **AU-24118** treatment in a relevant cancer cell model.

Mechanism of Action of AU-24118

AU-24118 operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex between the target protein (SMARCA2/4, PBRM1) and the E3 ubiquitin ligase (CRBN).[6][7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.[6][8] Following degradation of the target protein, **AU-24118** is released and can catalytically induce the degradation of further target protein molecules.[7][8]



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